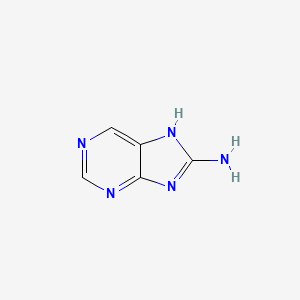

7H-purin-8-amine

概要

説明

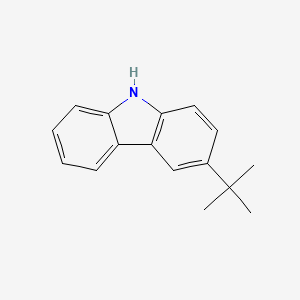

7H-purin-8-amine, also known as 8-Morpholino-7H-purin-6-amine, is a chemical compound with the molecular formula C9H12N6O . It has an average mass of 220.231 Da and a monoisotopic mass of 220.107254 Da .

Synthesis Analysis

The synthesis of acyclic nucleoside and nucleotide analogs from 6-amino-7H-purin-8(9H)-one has been demonstrated in a study . This can be used as a starting point for the synthesis of nucleoside and nucleotide derivatives .Molecular Structure Analysis

The molecular structure of 7H-purin-8-amine consists of 9 carbon atoms, 12 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis

While specific chemical reactions involving 7H-purin-8-amine are not detailed in the search results, the compound is involved in the synthesis of acyclic nucleoside and nucleotide analogs .Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-purin-8-amine include an average mass of 220.231 Da and a monoisotopic mass of 220.107254 Da .科学的研究の応用

Cell Physiopathology

7H-purin-8-amine, also known as purine, plays a crucial role in cell physiopathology . It forms the structure of nucleic acids, which govern inheritance processes . Purines also function as metabolic intermediates in various cell functions and as messengers in cellular communication signaling pathways .

Cancer Research

Purines have been found to have potential applications in cancer research . They can be targets of mutagenesis, frameworks for designing molecules with controlled effects (e.g., anti-cancer), or chemical donors (e.g., of methyl groups, which represent a potential chemoprotective action against cancer) .

Cell Signaling Pathways

Purines work as chemical messengers with autocrine, paracrine, and endocrine actions that regulate cell metabolism and immune response in tumor progression . This function depends on the receptor types involved in these signals .

Antioxidant and Anti-inflammatory Properties

Purines also have antioxidant and anti-inflammatory properties . They participate in maintaining cell energy homeostasis . Therefore, purine physiology is important for a variety of functions relevant to cellular health .

FLT3-ITD Inhibitors

7H-purin-8-amine has been used in the synthesis and structural optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD inhibitors . These inhibitors are being explored for the therapy of FLT3-positive acute myeloid leukemia .

Chemical Research

7H-purin-8-amine is a versatile chemical compound widely used in scientific research. Its unique properties make it valuable for studying various biological processes and developing potential therapeutic interventions.

作用機序

Target of Action

Purines, which include 7h-purin-8-amine, are known to interact with specific receptors, including channel-linked and g-protein coupled receptors for atp, and exclusively g-coupled receptors for adenosine . These receptors play a crucial role in cell signaling pathways .

Mode of Action

The mode of action of 7H-purin-8-amine involves its interaction with these receptors. The compound’s structural and chemical characteristics allow it to act as a ligand for these receptors . The signaling mechanism of these receptors often involves intracellular calcium mobilization via the Gq protein .

Biochemical Pathways

7H-purin-8-amine, as a purine, is involved in various biochemical pathways. Purines function as metabolic intermediates in different cell functions and as messengers in signaling pathways throughout cellular communication . They regulate cell metabolism and immune response in tumor progression, depending on the receptor types involved in these signals .

Result of Action

The molecular and cellular effects of 7H-purin-8-amine’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. Purines, including 7H-purin-8-amine, have antioxidant and anti-inflammatory properties and participate in cell energy homeostasis . When these molecules present a homeostatic imbalance, the stability and survival of the cellular systems can become compromised .

Action Environment

The action, efficacy, and stability of 7H-purin-8-amine can be influenced by various environmental factors. For instance, the presence of water molecules and pH are relevant in the process of tautomeric transitions of purines . .

Safety and Hazards

将来の方向性

The development of dual targeting compounds, which inhibit FLT3 and another kinase necessary for the survival and proliferation of AML cells, is a promising future direction . The structure-activity relationship studies of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors led to the discovery of a compound with increased selectivity toward FLT3 kinase . This could pave the way for the development of more effective treatments for FLT3-positive acute myeloid leukemia .

特性

IUPAC Name |

7H-purin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H3,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZRFGGARFKJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479324 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-purin-8-amine | |

CAS RN |

20296-09-7 | |

| Record name | 7H-purin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)